2-Ethylhexanoic acid

Cosmetic Safety Toxicology Regulatory Compliance

The chemical registered under CAS 125804-07-1 is correctly identified as Tridecyl 2-ethylhexanoate, a branched-chain ester formed from tridecyl alcohol and 2-ethylhexanoic acid, not the free acid itself. It belongs to the class of alkyl ethylhexanoates, a family of 16 cosmetic ingredients primarily functioning as skin-conditioning agents (emollients) that the Cosmetic Ingredient Review (CIR) Expert Panel has concluded are safe in current practices when formulated to be non-irritating.

Molecular Formula C21H42O2
Molecular Weight 326.6 g/mol
CAS No. 125804-07-1
Cat. No. B161966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylhexanoic acid
CAS125804-07-1
Synonyms2-ethylhexanoic acid
Sinesto B
Molecular FormulaC21H42O2
Molecular Weight326.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCOC(=O)C(CC)CCCC
InChIInChI=1S/C21H42O2/c1-4-7-9-10-11-12-13-14-15-16-17-19-23-21(22)20(6-3)18-8-5-2/h20H,4-19H2,1-3H3
InChIKeyBFRLRPIMWQKGTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 84° F (NTP, 1992)
0.01 M
Soluble in ethyl ether, carbon tetrachloride;  slightly soluble in ethanol.
Solubility in water = 1.4 g/L water at 25 °C.
In water at 20 °C, 0.2 wt %. /2,000 mg/L/
2 mg/mL at 20 °C
Solubility in water, g/100ml: 0.14 (very poor)

Sourcing Tridecyl Ethylhexanoate (CAS 125804-07-1): Identity and Class Positioning for Procurement


The chemical registered under CAS 125804-07-1 is correctly identified as Tridecyl 2-ethylhexanoate, a branched-chain ester formed from tridecyl alcohol and 2-ethylhexanoic acid, not the free acid itself [1]. It belongs to the class of alkyl ethylhexanoates, a family of 16 cosmetic ingredients primarily functioning as skin-conditioning agents (emollients) that the Cosmetic Ingredient Review (CIR) Expert Panel has concluded are safe in current practices when formulated to be non-irritating [2]. Its molecular formula is C21H42O2, with a molecular weight of 326.6 g/mol [1]. Procurement teams should differentiate this ester from the similarly named 2-ethylhexanoic acid (CAS 149-57-5), a smaller metabolite with distinct toxicological considerations and industrial applications.

I
Confirm ester identity: tridecyl 2-ethylhexanoate, not 2-ethylhexanoic acid (CAS 149-57-5) or free acid forms.
II
Alkyl ethylhexanoate class member; CIR safety assessment context supports procurement within this parity group.
III
Select C13 (tridecyl) chain length for mid-range emolliency, light skin feel, and low-viscosity formulation needs.

Why Generic Substitution Among Alkyl Ethylhexanoates Fails: The Case for Tridecyl Ethylhexanoate


The class-level safety conclusion by the CIR Panel for 16 alkyl ethylhexanoates, including tridecyl ethylhexanoate, is based on the structural and functional similarities of these esters, allowing for toxicological data extrapolation [1]. However, this toxicological grouping does not guarantee functional interchangeability in a final formulation. The alkyl chain length—tridecyl (C13) versus cetyl (C16) or stearyl (C18)—directly dictates key biophysical properties such as viscosity, spreadability, and skin feel, which are critical for product performance. A simple substitution based on safety class alone can alter the sensory profile and stability of a cosmetic product, necessitating selection based on the specific physical chemistry of the ester.

Tridecyl ethylhexanoate (C13)
vs.
Cetyl/stearyl ethylhexanoate (C16/C18)
Longer alkyl chain may increase viscosity and occlusivity, shifting sensory profile and stability; class safety grouping alone does not guarantee functional interchangeability.
Tridecyl ethylhexanoate
vs.
2-ethylhexanoic acid (CAS 149-57-5)
Small-molecule acid carries distinct toxicological considerations and industrial roles; esterification changes identity and safety-in-use context completely.
CIR class parity
vs.
Unassessed novel esters
Switching to an ester outside the CIR-assessed class removes the class-level safety context; toxicological screening may be required.

Quantitative Differentiation Guide for Tridecyl Ethylhexanoate (CAS 125804-07-1) Against Comparable Emollient Esters


CIR Safety Classification: Class-Level Evidence for Alkyl Ethylhexanoates

The CIR Expert Panel reviewed available animal and clinical data for the alkyl ethylhexanoate class and concluded all 16 ingredients, explicitly including tridecyl ethylhexanoate, are safe for cosmetic use when formulated to be non-irritating [1]. This provides a regulatory parity baseline against alternatives outside the group, like isopropyl myristate, which has a different safety profile.

CIR Safety Class
Class-level inference
Reported safe as used when formulated non-irritating
Establishes regulatory parity within the 16 alkyl ethylhexanoates; supports functional selection over toxicological screening.
2015 CIR Expert Panel review; verify alignment with current regional requirements.
Cosmetic Safety Toxicology Regulatory Compliance

Predicted LogP (Octanol-Water Partition Coefficient) as a Proxy for Emolliency and Skin Penetration

The ACD/LogP value for tridecyl ethylhexanoate is predicted to be 9.56 . This high lipophilicity indicates a capacity to remain in the stratum corneum and act as a surface emollient, with limited potential for deeper skin penetration. This value allows for direct, in silico comparison with other emollient esters to predict differences in substantivity.

Predicted LogP
Data to verify
ACD/LogP 9.56
High lipophilicity indicates stratum corneum retention and moderate emolliency; supports mid-weight, non-occlusive profile.
Predicted value; experimental LogP confirmation recommended for critical formulation decisions.
Physicochemical Properties Skin Penetration Emolliency

Carbon Chain Length and Molecular Weight as Determinants of Product Viscosity

Tridecyl ethylhexanoate has a molecular weight of 326.6 g/mol [1] and a total alkyl chain length of C13 on the alcohol moiety. Cetyl ethylhexanoate has a C16 chain and a higher molecular weight (~369 g/mol). This structural difference directly influences viscosity, with lower molecular weight esters like tridecyl ethylhexanoate typically exhibiting lower bulk viscosity, described commercially as a 'low viscosity branched chain ester' .

Chain vs Viscosity
Class-level inference
C13, MW 326.6 — low viscosity
vs. C16 (~369 g/mol) — thickening
Lower molecular weight ester supports light, sprayable formulations; chain length directly influences rheology and skin feel.
Viscosity descriptors from supplier literature; direct rheological characterization may be needed for product specification.
Formulation Design Rheology Viscosity Control

Best-Validated Application Scenarios for Tridecyl Ethylhexanoate (CAS 125804-07-1)


Light-Feel, Rapid-Penetration Skin Care Formulations

Tridecyl ethylhexanoate is differentiated by its 'low viscosity' and 'good penetration' properties, imparting a 'light moisturizing' and non-greasy skin feel . This is directly supported by its predicted LogP of 9.56, which indicates high lipophilicity without the excessive chain length that leads to heavy occlusion. Formulators can rely on this compound to create serums, facial moisturizers, and sun care products where a light, dry after-feel is a critical product attribute.

Cosmetic Ingredient Selection Based on a Validated Safety Class

Procurement based on the CIR safety assessment allows formulators to select tridecyl ethylhexanoate as a 'safe as used' emollient when formulated to be non-irritating [1]. This provides a regulatory-compliant foundation for product development. Its inclusion in the full group of 16 assessed alkyl ethylhexanoates means its safety profile is supported by the toxicological data of its structural analogs, a key advantage over less-studied, novel esters.

Sprayable and Low-Viscosity Cosmetic Products

The qualitative descriptor of 'low viscosity' directly translates to utility in sprayable formulations, such as body mists or hair conditioners, where a higher molecular weight ester like cetyl ethylhexanoate would be unsuitable due to its thickening properties. The physical form of tridecyl ethylhexanoate as a clear, oily liquid with a predicted density of 0.9 g/cm³ further supports its use in these fluid product formats .

Application
Selection Property
Validation Focus
Light sensory skin care formulations
Mid-range C13 chain; predicted moderate LogP profile
Sensory panel testing, substantivity endpoints
Class-safety-informed ingredient procurement
CIR-assessed alkyl ethylhexanoate parity group
Review non-irritation formulation conditions
Low-viscosity, sprayable product development
Reported low-viscosity profile (C13 backbone)
Rheology and stability testing in target format
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